molecular formula C9H10ClN3S B2368410 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1955499-06-5

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2368410
CAS No.: 1955499-06-5
M. Wt: 227.71
InChI Key: CKXCNZNLHLDAIU-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is a high-purity chemical building block offered for research and development purposes. This compound features the 1,3,4-thiadiazole heterocycle, a scaffold recognized for its significant role in medicinal chemistry due to its versatile biological activities and favorable pharmacokinetic properties . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, which allows derivatives to interfere with fundamental biological processes like DNA replication, making them promising scaffolds for drug discovery . Researchers are actively exploring 1,3,4-thiadiazole derivatives for a broad spectrum of pharmacological applications. These compounds have demonstrated potent inhibitory effects against various viruses. Some derivatives target viral enzymes, such as the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication, showing significant binding affinity in computational and in vitro studies . Other derivatives have shown activity against hepatitis B virus, HIV-1 reverse transcriptase, and influenza virus replication . In oncology research, the 2-amino-1,3,4-thiadiazole structure serves as a foundational framework for developing anticancer agents . These compounds can inhibit crucial enzymes for cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) . The introduction of an aromatic benzyl group at the 5th position of the thiadiazole ring can enhance the compound's biological efficacy, influencing its interaction with various molecular targets like topoisomerase II, glutaminase, and histone deacetylase . The hydrochloride salt form of this compound may offer improved solubility and handling characteristics for various experimental protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzyl-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCNZNLHLDAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-06-5
Record name 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride
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Preparation Methods

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

The reaction between thiosemicarbazide and benzylcarboxylic acid in the presence of polyphosphate ester (PPE) represents a mild, one-pot approach. PPE acts as both a catalyst and dehydrating agent, enabling sequential acylation, cyclization, and aromatization.

Procedure :

  • Reagents : Thiosemicarbazide (5 mmol), benzylcarboxylic acid (5 mmol), PPE (20 g), and chloroform (6 mL).
  • Conditions : The mixture is stirred at 85°C for 1 hour under reflux.
  • Workup : The crude product is purified via reflux in 10% hydrochloric acid, neutralized to pH 8–9, and crystallized.

Mechanistic Insights :

  • Step 1 : Formation of a thiosemicarbazide-carboxylic acid salt.
  • Step 2 : Dehydration to 2-benzylhydrazine-1-carbothioamide intermediate.
  • Step 3 : Cyclodehydration to yield the thiadiazole ring.

Yield : 47.8% (colorless crystals).

Advantages :

  • Avoids toxic reagents like POCl₃ or SOCl₂.
  • Homogeneous reaction conditions due to chloroform.

Limitations :

  • Requires precise temperature control (<85°C).
  • Moderate yield due to competing side reactions.

Solid-Phase Synthesis with Phosphorus Pentachloride (PCl₅)

A solvent-free, solid-phase method utilizing PCl₅ offers high efficiency and simplicity.

Procedure :

  • Reagents : Thiosemicarbazide (1 mol), benzylcarboxylic acid (1.2 mol), PCl₅ (1.2 mol).
  • Conditions : Reagents are ground at room temperature for 30 minutes.
  • Workup : The crude product is treated with alkaline solution (pH 8–8.2), filtered, and recrystallized.

Mechanistic Pathway :

  • PCl₅ facilitates acylation and cyclization via electrophilic activation of the carboxylic acid.

Yield : >91%.

Advantages :

  • Short reaction time (30 minutes).
  • High yield and minimal purification required.

Limitations :

  • PCl₅ is moisture-sensitive and requires careful handling.
  • Generates HCl gas, necessitating ventilation.

Comparative Analysis of Synthetic Methods

Parameter PPE Method PCl₅ Method
Reaction Time 1 hour 30 minutes
Yield 47.8% >91%
Catalyst PPE (20 g) PCl₅ (1.2 mol)
Solvent Chloroform Solvent-free
Temperature 85°C Room temperature
Toxicity Low Moderate (HCl evolution)

Physicochemical Properties of 5-Benzyl-1,3,4-thiadiazol-2-amine

Property Value Source
Molecular Formula C₉H₉N₃S
Molecular Weight 191.26 g/mol
Density 1.3 g/cm³
Boiling Point 384.6°C
Flash Point 186.4°C
LogP 2.29

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : N-H stretch at 3300–3400 cm⁻¹, C=N at 1600 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 7.3–7.5 (m, 5H, Ar-H), 4.1 (s, 2H, CH₂), 5.2 (s, 2H, NH₂).
  • Mass Spectrometry : m/z 205 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that enhance its chemical properties and biological activity. The synthesis typically involves nucleophilic substitution reactions, yielding derivatives that can be further explored for their pharmacological potential.

2. Acetylcholinesterase Inhibition
The compound has been investigated for its potential as an acetylcholinesterase inhibitor. This application is particularly relevant in the study of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels in the brain, which may improve cognitive function.

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : A study demonstrated that modifications to the benzyl group could enhance the compound's potency against specific cancer types .
  • Mechanism of Action : The thiadiazole moiety interacts with metabolic pathways involved in cancer progression, making it a promising candidate for anticancer drug development.

2. Antimicrobial Efficacy
The compound has also shown promising antimicrobial properties. Research highlights include:

  • Antimicrobial Studies : Thiadiazole derivatives have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities. Structural modifications were found to improve these properties further.

Case Studies

Study Focus Findings
Anticancer Activity Derivatives exhibited cytotoxic effects against cancer cell lines; modifications enhanced potency.
Antimicrobial Efficacy Thiadiazole derivatives showed significant activity against pathogens; structural changes improved efficacy.
Neurodegenerative Diseases The compound acts as an acetylcholinesterase inhibitor, potentially improving cognitive function in Alzheimer's patients.

Pharmacological Insights

The pharmacokinetics of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride indicate challenges such as non-selectivity and poor bioavailability typical of many acetylcholinesterase inhibitors. However, ongoing research aims to optimize these properties through structural modifications and novel formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the core scaffold. Below is a detailed comparison of 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride with analogous compounds:

Key Observations :

  • Benzyl vs.
  • Halogenated Derivatives : Chlorine substitution (e.g., 4-chlorophenyl) improves anticancer potency, likely due to enhanced electrophilicity and target binding.
  • Hybrid Structures : Ibuprofen-thiadiazole hybrids exhibit dual functionality, merging anti-inflammatory and heterocyclic pharmacophores.

Reactivity Trends :

  • The benzyl group in the target compound facilitates electrophilic substitutions at the aromatic ring, enabling further functionalization.
  • Thiol-containing derivatives (e.g., benzylthio) exhibit higher reactivity in coupling reactions compared to amine or chloro-substituted analogs.
Physicochemical Properties
Property 5-Benzyl-1,3,4-thiadiazol-2-amine HCl 5-(4-Chlorophenyl) Analog Ibuprofen Hybrid
Molecular Weight 227.71 257.73 367.92
Solubility Moderate in polar solvents (e.g., DMF, ethanol) Low in water, soluble in DMSO Low aqueous solubility due to hydrophobic ibuprofen moiety
Melting Point Not reported 204–206°C (derivative) 190–192°C

Notes:

  • The hydrochloride salt form of the target compound improves solubility in polar solvents compared to non-ionic analogs.
  • Bulkier substituents (e.g., ibuprofen) reduce solubility but may enhance target specificity.

Biological Activity

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride has the molecular formula C9H10N3SC_9H_{10}N_3S and a molecular weight of approximately 191.25 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities.

The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is acetylcholinesterase (AChE) . This compound acts as an inhibitor of AChE , leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhanced cholinergic neurotransmission can improve cognitive function.

Anticancer Properties

Research indicates that 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride exhibits significant anticancer activity . Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of cancer cells by interfering with metabolic pathways involved in tumor progression .
  • The compound has been compared to established chemotherapeutics like Cisplatin and has shown promising results against human gastric and lung carcinoma cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties . Research has highlighted its effectiveness against both bacterial and fungal strains:

  • Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative strains .
  • The compound's structural features contribute to its ability to penetrate cellular membranes effectively, enhancing its antimicrobial efficacy.

Pharmacokinetics and Safety Profile

While the pharmacokinetic profile of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is still under investigation, potential limitations include non-selectivity for AChE inhibition and possible side effects associated with increased acetylcholine levels. Further studies are needed to explore its bioavailability and long-term safety in clinical settings.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
5-Benzyl-1,3-thiazol-2-amineThiazoleKnown for strong anticancer properties
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amineThiadiazoleEnhanced reactivity due to bromine substitution
2-Amino-5-benzylthiadiazoleThiadiazoleExhibits antimicrobial activity

The unique substitution pattern on the thiadiazole ring of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride distinguishes it from other derivatives and contributes to its enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of 5-Benzyl-1,3,4-thiadiazol showed cytotoxic effects against different cancer cell lines. The results indicated that modifications to the benzyl group could enhance potency against specific cancer types .
  • Antimicrobial Efficacy Research : Another study highlighted the antimicrobial effects of thiadiazole derivatives against various pathogens. The findings suggested that structural modifications could lead to improved antibacterial properties .

Q & A

Q. What are the established synthetic routes for 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride, and what key parameters influence yield?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates and facilitate nucleophilic substitutions .
  • Catalysts : Palladium or copper salts may accelerate coupling reactions, while acid/base conditions control protonation states during cyclization .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are common for thiadiazole ring formation . Example protocol: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours, followed by crystallization from ethanol .

Q. Which analytical techniques are recommended for characterizing 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) as key signals .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate thiadiazole and amine groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation.
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the thiadiazole ring .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for thiadiazole derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:

  • Compare activation energies for competing pathways (e.g., [1,3]-dipolar cycloaddition vs. nucleophilic substitution) under varying conditions .
  • Use software like Gaussian or ORCA to simulate solvent effects and catalyst interactions . Case study: ICReDD employs reaction path searches to optimize experimental conditions, reducing trial-and-error approaches .

Q. What experimental design strategies minimize side reactions during scale-up synthesis?

Apply Design of Experiments (DoE) principles:

  • Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify interactions affecting purity .
  • Response surface methodology (RSM) : Optimize yield by modeling nonlinear relationships between parameters . Example: A study on oxadiazole derivatives reduced side products by 30% using DoE to refine reflux time and stoichiometry .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

  • Variable control : Ensure consistent solvent, concentration, and temperature during analysis. Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .
  • Collaborative validation : Cross-reference data with repositories like PubChem or independent syntheses .

Q. What mechanistic insights explain the biological activity of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride in drug discovery?

  • Target engagement : Thiadiazole derivatives inhibit enzymes (e.g., kinases) via π-π stacking and hydrogen bonding with active sites .
  • Apoptosis induction : Benzyl-substituted thiadiazoles upregulate pro-apoptotic proteins (e.g., Bax) in cancer cells, as shown in benzothiazole analogs .
  • In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities for therapeutic targets .

Q. What role do substituents (e.g., benzyl groups) play in modulating the compound’s reactivity?

  • Electron-withdrawing/donating effects : Benzyl groups enhance electrophilic substitution at the thiadiazole C-5 position, directing further functionalization .
  • Steric hindrance : Bulky substituents reduce reaction rates in SNAr mechanisms but improve selectivity .

Q. How can hybrid experimental-computational workflows accelerate derivative development?

  • Virtual screening : Generate derivative libraries with tools like RDKit, then prioritize candidates with favorable ADMET profiles .
  • Feedback loops : Integrate experimental data (e.g., kinetic parameters) into machine learning models to refine predictions .

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